molecular formula C11H7N3O2 B8651136 5-(4-Isocyanatophenyl)pyrazin-2(1H)-one CAS No. 89541-67-3

5-(4-Isocyanatophenyl)pyrazin-2(1H)-one

Cat. No.: B8651136
CAS No.: 89541-67-3
M. Wt: 213.19 g/mol
InChI Key: WZMVLXLDHNXDFQ-UHFFFAOYSA-N
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Description

5-(4-Isocyanatophenyl)pyrazin-2(1H)-one is a pyrazinone derivative featuring a 4-isocyanatophenyl substituent at the 5-position of the pyrazin-2(1H)-one core. The isocyanate (-NCO) group is highly reactive, enabling covalent interactions with nucleophiles like amines or alcohols, which is valuable in drug design for irreversible binding to biological targets or as a synthetic intermediate for urea/thiourea formation .

Properties

CAS No.

89541-67-3

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

5-(4-isocyanatophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C11H7N3O2/c15-7-14-9-3-1-8(2-4-9)10-5-13-11(16)6-12-10/h1-6H,(H,13,16)

InChI Key

WZMVLXLDHNXDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=N2)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The isocyanate group in the target compound distinguishes it from derivatives with halides (Cl, F), nitro (-NO2), or cyano (-CN) groups. Unlike these substituents, the NCO group participates in covalent bond formation, enabling applications in targeted therapies .
  • Biological Activity : Derivatives with trifluoromethyl (-CF3) or trimethoxyphenyl groups exhibit strong kinase inhibition (e.g., PDGFRβ IC50 < µM) due to enhanced hydrophobic interactions . In contrast, the isocyanate’s covalent binding may improve target residence time but could increase off-target effects.
  • Pharmacokinetics : Acetamido-substituted derivatives like SK&F 94120 demonstrate optimized plasma stability, whereas nitro or isocyanate groups may require prodrug strategies to mitigate reactivity .

Physicochemical Properties

Property 5-(4-Isocyanatophenyl)pyrazin-2(1H)-one 5-(4-CF3-phenyl)pyrazin-2(1H)-one SK&F 94120 (4-acetamidophenyl)
Molecular Weight ~269.23 g/mol ~298.25 g/mol ~245.25 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.8 (low lipophilicity)
Solubility Low (organic solvents) Very low Moderate (aqueous buffers)
Reactivity High (NCO group) Low Low

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